[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol
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Overview
Description
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as DCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzyl alcohol and pyrrolidine, and its unique chemical structure has been found to exhibit a range of interesting properties. In
Scientific Research Applications
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antiviral, antifungal, and antibacterial properties. This compound has also been shown to have potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
Mechanism of Action
The mechanism of action of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol is not fully understood. However, it is believed that it acts by modulating the activity of certain neurotransmitter systems in the brain. Specifically, it has been found to affect the activity of dopamine, glutamate, and GABA receptors.
Biochemical and Physiological Effects:
[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain microorganisms, and reduce drug-seeking behavior in animal models. Additionally, it has been found to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for research on [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential as a treatment for addiction. Additionally, there is interest in exploring its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol. This method has been optimized to produce high yields of [1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol with high purity.
properties
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXPNFRMJAWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
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